molecular formula C18H38O12 B1605067 2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol CAS No. 53694-15-8

2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol

Cat. No.: B1605067
CAS No.: 53694-15-8
M. Wt: 446.5 g/mol
InChI Key: VDQWQTYEEJHNSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol typically involves the ethoxylation of sorbitol. This process includes the reaction of sorbitol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide and carried out at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors where sorbitol and ethylene oxide are continuously fed into the system. The reaction conditions are carefully monitored to ensure the desired degree of ethoxylation. The product is then purified and tested for quality before being used in various applications .

Chemical Reactions Analysis

Types of Reactions

2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol involves its ability to interact with various molecular targets. The compound can form hydrogen bonds with proteins and other biomolecules, stabilizing their structure and enhancing their solubility. It can also interact with cell membranes, altering their permeability and facilitating the transport of other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol is unique due to its combination of polyethylene glycol and sorbitol, which imparts specific properties such as enhanced solubility and stability. This makes it particularly useful in applications where these characteristics are desired .

Properties

IUPAC Name

2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O12/c19-1-7-25-13-15(27-9-3-21)17(29-11-5-23)18(30-12-6-24)16(28-10-4-22)14-26-8-2-20/h15-24H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQWQTYEEJHNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866968
Record name 1,2,3,4,5,6-Hexakis-O-(2-hydroxyethyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53694-15-8
Record name Ethoxylated sorbitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53694-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with D-glucitol (6:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Glucitol, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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